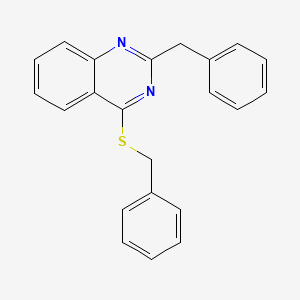

2-Benzyl-4-(benzylsulfanyl)quinazoline

Description

The Significance of Nitrogen Heterocycles in Medicinal Chemistry Research

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the realm of medicinal chemistry. wisdomlib.orgopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are prevalent in a vast array of biologically active molecules. rsc.org In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle. msesupplies.comijnrd.org

The prevalence of nitrogen heterocycles in pharmaceuticals stems from their versatile chemical properties. wisdomlib.org The presence of nitrogen atoms can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for interacting with biological targets like proteins and nucleic acids. rsc.org These structures are found in numerous natural products, including vitamins, hormones, and antibiotics, highlighting their evolutionary selection for biological function. openmedicinalchemistryjournal.comrsc.org This inherent bioactivity has made them a "privileged structure" in drug design, meaning they are more likely to bind to biological targets and exhibit drug-like properties. mdpi.com

Historical Trajectories and Modern Relevance of Quinazoline (B50416) Derivatives

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, has a rich history in chemistry and pharmacology. wikipedia.orgmdpi.com The first synthesis of a quinazoline derivative was reported by Griess et al. in 1869. mdpi.com However, it was the discovery of the antimalarial properties of the quinazoline alkaloid febrifugine, extracted from the Chinese plant Dichroa febrifuga, that ignited significant interest in their medicinal potential. researchgate.net

In the modern era, quinazoline derivatives have become a cornerstone of drug discovery, exhibiting an exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.net These include anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. mdpi.comnih.gov The versatility of the quinazoline core allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov This has led to the development of several FDA-approved drugs, such as gefitinib (B1684475), an anticancer agent that inhibits the epidermal growth factor receptor (EGFR). wikipedia.org The continued exploration of quinazoline derivatives in academic and industrial research underscores their enduring relevance in the search for new medicines. mdpi.comijpca.org

Rationale for Focused Investigation of 2,4-Disubstituted Quinazoline Architectures

Among the various classes of quinazoline derivatives, those with substitutions at the 2 and 4 positions have garnered particular attention from researchers. nih.gov This specific substitution pattern has proven to be a highly effective strategy for developing potent and selective therapeutic agents. ekb.eg The rationale for this focused investigation lies in the significant impact that substituents at these positions have on the molecule's interaction with biological targets. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-benzylsulfanylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLKJDLCJURWMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 4 Benzylsulfanyl Quinazoline and Analogous Quinazoline Frameworks

Established Synthetic Routes to Quinazoline (B50416) Derivatives

Traditional syntheses of the quinazoline core often rely on the cyclization and condensation of readily available precursors, such as anthranilic acid derivatives. A common and direct method for preparing 2-substituted-4(3H)-quinazolinones involves the Niementowski reaction, which is the condensation of anthranilic acid with amides. For the synthesis of a 2-benzyl substituted quinazolinone, isatoic anhydride (B1165640) can be reacted with the corresponding carboxamide.

A plausible and widely utilized pathway to synthesize 4-thioether substituted quinazolines, such as the target compound, involves a multi-step sequence starting from the corresponding quinazolin-4(3H)-one. This intermediate, 2-benzylquinazolin-4(3H)-one, can be synthesized by reacting 2-aminobenzamide (B116534) with phenylacetamide or through the condensation of anthranilic acid derivatives. ekb.eg

Once the 2-benzylquinazolin-4(3H)-one is obtained, it can be converted to the corresponding 4-chloroquinazoline (B184009). This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or a combination of trichloroacetonitrile (B146778) (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). nih.govscirp.org The resulting 2-benzyl-4-chloroquinazoline (B3265982) is a versatile intermediate. The final step involves the nucleophilic substitution of the chlorine atom with a sulfur nucleophile. Reaction with benzyl (B1604629) mercaptan (benzylthiol) in the presence of a suitable base would yield the target molecule, 2-Benzyl-4-(benzylsulfanyl)quinazoline.

Alternatively, the quinazolin-4(3H)-one can be converted to the corresponding quinazoline-4(3H)-thione. This thionation step is often accomplished using reagents like phosphorus pentasulfide (P₂S₅) in a high-boiling solvent such as pyridine. The resulting 2-benzylquinazoline-4(3H)-thione can then be S-alkylated with an appropriate alkyl halide, in this case, benzyl bromide, under basic conditions to afford the desired this compound.

The table below summarizes representative conventional reactions for the synthesis of quinazoline derivatives.

| Starting Material(s) | Reagent(s) | Product | Yield (%) | Reference |

| 2-Aminobenzamide, Phenylacetonitrile | HCl, heat | 2-Benzylquinazolin-4(3H)-one | Moderate | ekb.eg |

| 2-Amino-5-bromobenzamide, Benzaldehyde | I₂, heat | 6-Bromo-2-phenylquinazolin-4(3H)-one | - | nih.gov |

| 6-Bromo-2-phenylquinazolin-4(3H)-one | Cl₃CCN, PPh₃ | 6-Bromo-4-chloro-2-phenylquinazoline | 78% | nih.gov |

| 4-Chloroquinazoline | Substituted anilines, Microwave | 4-Anilinoquinazolines | up to 96% | nih.gov |

| 2-Thioquinazolinone | Benzyl chloride, K₂CO₃, grinding | 2-Benzylsulfanyl-3H-quinazolin-4-one | High | tandfonline.com |

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering efficient and versatile routes to quinazolines with diverse substitution patterns. Palladium, copper, and ruthenium catalysts are particularly prominent in this field.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, which are crucial for constructing the quinazoline skeleton and introducing substituents. scirp.org One common strategy involves the Pd-catalyzed N-arylation of amidines with aryl halides. ijbpsa.com This method allows for the formation of N-arylamidines, which can then undergo cyclization to form the quinazoline ring. For instance, a one-pot synthesis of quinazoline derivatives has been developed involving the Pd-catalyzed N-arylation of an amidine followed by condensation with an aldehyde. ijbpsa.com

Another approach is the palladium-catalyzed intramolecular C-H carboxamidation of N-arylamidines. This reaction, often carried out under a carbon monoxide atmosphere, provides an efficient route to quinazolin-4(3H)-ones. mdpi.com The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation and reductive elimination. google.com

The table below presents examples of palladium-catalyzed reactions in quinazoline synthesis.

| Substrate(s) | Catalyst/Ligand | Reagents | Product | Yield (%) | Reference |

| Aryl amidines, Aryl bromides/chlorides/triflates | Pd(OAc)₂ / Biarylphosphine ligand | Base | N-Arylamidines | Excellent | ijbpsa.com |

| N-Arylamidines | Pd(II) catalyst | CO, CuO (oxidant) | 2-Aryl(alkyl)quinazolin-4(3H)-ones | Good | mdpi.com |

| Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃, Bu₄NBr | Quinazolinylphenyl-1,3,4-thiadiazoles | High | google.com |

Copper-catalyzed reactions offer a cost-effective and efficient alternative for quinazoline synthesis. These methods often proceed via cascade or domino reactions, allowing for the rapid construction of complex molecules from simple starting materials. A notable example is the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, using air as a green oxidant. researchgate.net

Copper catalysts are also effective in promoting the synthesis of quinazolines from 2-haloaryl aldehydes or ketones. For instance, a Cu(I)-catalyzed synthesis of quinazolines has been reported via a cascade cyclization/hydrodehalogenation process using acetamide (B32628) as the nitrogen source and water as the hydrogen source. researchgate.net Furthermore, copper-catalyzed isocyanide insertion reactions provide a pathway to quinazolin-4-ones. mdpi.com

The following table showcases examples of copper-catalyzed quinazoline syntheses.

| Starting Material(s) | Catalyst | Reagents | Product | Yield (%) | Reference |

| 2-Bromobenzaldehyde, Acetamide | CuI | NaOH, H₂O | Quinazoline | Moderate | researchgate.net |

| Ethyl 2-isocyanobenzoate, Aromatic amine | Cu(OAc)₂·H₂O | Et₃N, Microwave | 3-Arylated quinazolinones | Moderate to Good | mdpi.com |

| 2-Iodoaniline (B362364), Tosyl methyl isocyanide | CuI | Et₃N, THF, Ultrasound | 4-Tosyl quinazolines | Good | researchgate.net |

Ruthenium catalysts have emerged as powerful tools for quinazoline synthesis through acceptorless dehydrogenative coupling (ADC) reactions. These processes are highly atom-economical and environmentally friendly as they generate hydrogen gas and water as the only byproducts. An in situ formed ruthenium catalytic system can selectively mediate the dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. google.comnih.gov

Similarly, the deaminative coupling of 2-aminobenzamides with amines, catalyzed by ruthenium complexes, leads to the efficient formation of quinazolinones. google.com These methods avoid the use of harsh reagents and the formation of toxic byproducts. Ruthenium pincer complexes have also been shown to be highly efficient for the synthesis of quinolines and quinazolines via ADC of alcohols. nih.gov

The table below provides examples of ruthenium-catalyzed reactions for quinazoline synthesis.

| Starting Material(s) | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

| 2-Aminophenyl ketones, Amines | [Ru]-hydride complex / Catechol ligand | Dehydrogenative coupling | Quinazolines | High | google.comnih.gov |

| 2-Aminobenzamides, Amines | [Ru]-hydride complex / Catechol ligand | Deaminative coupling | Quinazolinones | High | google.com |

| 2-Aminobenzyl alcohols, Nitriles | Ruthenium NNN-pincer complex | Acceptorless Dehydrogenative Coupling (ADC) | Quinazolines | Good to Excellent | nih.gov |

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. For example, the synthesis of 2-alkylsulfanyl-3H-quinazolin-4-ones has been achieved under microwave irradiation in solvent-free conditions, offering a significant improvement over conventional heating methods. lookchem.com

Another green approach involves the use of solid-phase synthesis, where reactions are carried out by grinding the reactants together in a mortar and pestle, eliminating the need for solvents. This technique has been successfully applied to the synthesis of 2-benzylsulfanyl-3H-quinazolin-4-one from 2-thioquinazolinone and benzyl chloride in the presence of a mild base. tandfonline.com

The use of water as a solvent is highly desirable from an environmental perspective. An efficient and facile reaction of 4-chloroquinazoline with thiols has been achieved under indium mediation in water, providing a simple and green method for the synthesis of substituted 4-thioquinazoline compounds.

The following table highlights some examples of environmentally benign and advanced synthetic approaches to quinazoline derivatives.

| Starting Material(s) | Conditions | Catalyst/Mediator | Product | Yield (%) | Reference |

| 2-Thioquinazolinone, Alkylating agents | Microwave irradiation, solvent-free | K₂CO₃ | 2-Alkylsulfanyl-3H-quinazolin-4-ones | High | lookchem.com |

| 2-Thioquinazolinone, Benzyl chloride | Physical grinding, solvent-free | K₂CO₃ | 2-Benzylsulfanyl-3H-quinazolin-4-one | High | tandfonline.com |

| 4-Chloroquinazoline, Thiols | Aqueous media | Indium | 4-Thioquinazoline compounds | Good |

Environmentally Benign and Advanced Synthetic Approaches

Microwave-Assisted Synthesis Protocols

Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. researchgate.netfarmaciajournal.com These protocols are applicable to various steps in quinazoline synthesis, from the initial ring formation to subsequent functionalization.

The Niementowski quinazoline synthesis, a classic method involving the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction durations. MWI can substantially accelerate this process. researchgate.net For instance, the synthesis of 2,3-disubstituted 4(3H)-quinazolinones from anthranilic acid, acyl chlorides, and amines has been achieved in high yields under microwave conditions at 640 watts, significantly reducing the reaction time. researchgate.net This approach is pertinent to the synthesis of a 2-benzyl-quinazolin-4(3H)-one precursor, which can then be converted to the target compound.

Microwave assistance is also effective for functionalizing pre-formed quinazoline rings. For example, the N-arylation of 4-chloroquinazolines, a key intermediate, with various anilines is rapidly and efficiently achieved in a THF/H₂O mixture under microwave heating. nih.gov This demonstrates the utility of MWI in facilitating nucleophilic substitution reactions at the C4 position, a principle directly applicable to the introduction of the benzylsulfanyl group.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Quinazolinone Synthesis

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Quinazolinone Synthesis | Conventional Heating | 3-6 hours | 48-89% | researchgate.net |

| Quinazolinone Synthesis | Microwave Irradiation | 10-20 minutes | 66-97% | researchgate.net |

| N-arylation | Conventional Heating | Several hours | Moderate | nih.gov |

| N-arylation | Microwave Irradiation | Minutes | Up to 96% | nih.gov |

Ultrasound-Promoted Reactions

Ultrasound-assisted synthesis (UAS) utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.govresearchgate.net This green chemistry approach often leads to higher yields and shorter reaction times with reduced energy consumption. nih.gov

Ultrasound irradiation has been successfully employed for the one-pot synthesis of novel quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines in the absence of any solvent or catalyst. asianpubs.org This methodology provides an environmentally benign route to quinazolinone precursors. Furthermore, a Niementowski-like reaction between 2-aminobenzonitrile (B23959) and acyl chlorides, catalyzed by Yb(OTf)₃, has been shown to proceed in excellent yields under ultrasonic conditions, outperforming the equivalent microwave-assisted process. researchgate.net

The application of ultrasound is particularly effective in heterogeneous reactions. For instance, a copper-catalyzed cross-coupling reaction of 2-iodoaniline and tosyl methyl isocyanide (TosMIC) to form 4-tosyl quinazolines proceeds efficiently under ultrasonic conditions, with reaction times as short as 30 minutes. nih.govnih.gov This highlights the potential of ultrasound to facilitate the construction of complex quinazoline frameworks under mild conditions.

One-Pot Multicomponent Annulation Strategies

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single vessel to form a complex product, minimizing the need for isolating intermediates. nih.govnih.govbeilstein-journals.org This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

A common strategy for synthesizing 2-substituted quinazolin-4(3H)-ones involves a three-component reaction of 2-aminobenzamides, aldehydes, and an oxidant. For the synthesis of a 2-benzyl precursor, 2-aminobenzamide could be reacted with benzaldehyde. Various catalytic systems, including copper- and iron-based catalysts, have been developed to facilitate these transformations. nih.govnih.govlookchem.com For example, a copper-mediated one-pot condensation has been developed for quinazolinone synthesis using ammonia (B1221849) as an in situ amine source. nih.govnih.gov

Another versatile one-pot approach involves the reaction of 2-halobenzoic acids and amidines, which can be promoted by microwave irradiation in aqueous media. lookchem.com Transition-metal-free protocols have also been reported, such as the ortho-lithiation driven cascade annulation of halofluorobenzenes with nitriles to yield 2,4-disubstituted quinazolines. nih.gov

Synthesis of 2-Substituted Quinazolines: Specific Considerations for Benzyl Moiety Installation

The introduction of the benzyl group at the C2 position is a critical step in the synthesis of the target molecule. This can be accomplished either by incorporating the benzyl fragment during the initial ring formation or by functionalizing a pre-existing quinazoline core.

One direct method involves the condensation of 2-aminobenzamide with a reagent that provides the benzyl group and the C2 carbon. A palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols has been shown to produce 2-substituted quinazolinones. researchgate.net This process involves N-benzylation, benzylic C-H amidation, and subsequent dehydrogenation. researchgate.net Similarly, reacting 2-aminobenzonitriles with benzyl bromides in the presence of a copper(I) catalyst can yield quinazolin-4(3H)-ones through a sequence of N-benzylation, C-H oxidation, nitrile hydrolysis, and cyclization. researchgate.net

Alternatively, benzyl cyanide (phenylacetonitrile) serves as a valuable precursor. wikipedia.org It can be used in reactions to form the quinazoline ring with the benzyl group already in place. For instance, strategies involving the reaction of anthranilic acid derivatives with precursors derived from benzyl cyanide can be employed.

Synthesis of 4-Sulfur-Substituted Quinazolines: Focus on Benzylsulfanyl Moiety Introduction

The final key structural element is the benzylsulfanyl group at the C4 position. This thioether is typically introduced via nucleophilic substitution, where a sulfur-based nucleophile displaces a suitable leaving group on the quinazoline ring. The most common precursor for this transformation is a 4-chloroquinazoline.

The synthesis of the 4-chloroquinazoline intermediate is generally achieved by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). researchgate.netnih.gov Once formed, the 2-benzyl-4-chloroquinazoline is highly reactive towards nucleophiles.

S-Arylation Reactions for Thioether Formation

The reaction of a 4-chloroquinazoline with a thiol is a direct and widely used method for forming the C4-S bond. To synthesize the target compound, 2-benzyl-4-chloroquinazoline would be treated with benzyl mercaptan (phenylmethanethiol). This nucleophilic aromatic substitution (SₙAr) reaction is often facilitated by a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the thiol and generate the more nucleophilic thiolate anion. farmaciajournal.com Efficient protocols for this type of reaction have been developed, sometimes using mediators like indium to facilitate the transformation in aqueous media. asianpubs.org

Reactivity of 2-Thioquinazolinone Precursors with Benzyl Halides

An alternative and powerful strategy involves the S-alkylation of a quinazoline-4(3H)-thione (a tautomer of 4-mercaptoquinazoline). This approach reverses the roles of the electrophile and nucleophile compared to the SₙAr method.

First, a 2-benzyl-quinazolin-4(3H)-thione precursor is synthesized. This can be achieved by treating a 2-benzyl-quinazolin-4(3H)-one with a thionating agent like Lawesson's reagent or by reacting 2-benzyl-4-chloroquinazoline with thiourea. nih.gov The resulting quinazoline-4(3H)-thione is then deprotonated with a base (e.g., K₂CO₃, NaOH) to form a nucleophilic thiolate. This thiolate readily reacts with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in a straightforward S-alkylation reaction to yield the final this compound product. nih.govppublishing.org This method is highly effective for installing S-alkyl and S-benzyl groups onto the quinazoline scaffold. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| 2-Aminobenzamide | Starting Material |

| 2-Aminobenzonitrile | Starting Material |

| This compound | Target Compound |

| 2-Benzyl-4-chloroquinazoline | Key Intermediate |

| 2-Benzyl-quinazolin-4(3H)-one | Precursor |

| 2-Benzyl-quinazolin-4(3H)-thione | Precursor |

| Acetic anhydride | Reagent |

| Anthranilic acid | Starting Material |

| Benzaldehyde | Reagent |

| Benzyl alcohol | Reagent |

| Benzyl bromide | Reagent |

| Benzyl chloride | Reagent |

| Benzyl cyanide (Phenylacetonitrile) | Reagent/Precursor |

| Benzyl mercaptan (Phenylmethanethiol) | Reagent |

| 4-Chloroquinazoline | Intermediate |

| Indium | Mediator/Catalyst |

| Lawesson's reagent | Thionating Agent |

| Phosphorus oxychloride (POCl₃) | Chlorinating Agent |

| Potassium carbonate (K₂CO₃) | Base |

| Quinazolin-4(3H)-one | Precursor |

| Quinazolin-4(3H)-thione | Precursor |

| Sodium hydroxide (NaOH) | Base |

| Thionyl chloride (SOCl₂) | Chlorinating Agent |

| Thiourea | Reagent |

| Tosyl methyl isocyanide (TosMIC) | Reagent |

Optimization of Reaction Conditions and Yields in Target Compound Synthesis

The synthesis of this compound, while not extensively detailed in dedicated studies, can be strategically approached by examining optimized methodologies for analogous quinazoline frameworks. The core strategy involves the synthesis of a 2-benzyl-4(3H)-quinazolinone intermediate, followed by thionation or chlorination, and subsequent substitution with benzyl mercaptan. The optimization of reaction conditions at each step is crucial for maximizing the yield and purity of the final product.

Analogous Synthesis of the Quinazoline Core

The initial formation of the 2-substituted quinazoline ring is a critical step. Research into the synthesis of 2-phenylquinazolin-4(3H)-ones from 2-aminobenzamides and benzyl alcohols has been optimized to be both efficient and environmentally conscious. An environmentally friendly approach involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol. High yields of the desired product (up to 84%) were achieved at 120°C over 24 hours using oxygen as a green oxidant and t-BuONa as a base, eliminating the need for hazardous solvents and transition-metal catalysts. This method proceeds through the partial oxidation of benzyl alcohol to benzaldehyde, followed by condensation, intramolecular nucleophilic addition, and oxidative dehydrogenation.

Introduction of the 4-(Benzylsulfanyl) Moiety

A common and effective route for introducing a thioether at the C4 position of the quinazoline ring involves the chlorination of the corresponding quinazolin-4(3H)-one, followed by nucleophilic substitution with a thiol.

A general pathway for creating 4-thioquinazoline derivatives begins with the reaction of a substituted 2-aminobenzoic acid with formamide (B127407) at elevated temperatures (140-145 °C) to produce the intermediate 4(3H)-quinazolinone. This intermediate is then chlorinated, typically using thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline. The subsequent reaction with a thiol, in this case, benzyl mercaptan, would lead to the desired 4-(benzylsulfanyl)quinazoline. The optimization of this nucleophilic substitution step is critical for achieving high yields.

The following table outlines the typical reagents and conditions for the synthesis of 2,4-disubstituted quinazolines, which can be adapted for the target compound.

| Step | Reagents and Conditions | Product |

| Chlorination | POCl₃, N,N-dimethylaniline, reflux | 4-chloroquinazoline intermediate |

| Nucleophilic Substitution | RSH (e.g., Benzyl mercaptan), THF, room temperature | 4-(alkylsulfanyl/arylsulfanyl)quinazoline |

For analogous 2-aminoquinazoline (B112073) derivatives, reaction conditions have been optimized by screening various additives, solvents, and temperatures. In one study, the reaction of 2-aminoacetophenone (B1585202) and N-benzyl cyanamide (B42294) was optimized using hydrochloric acid as a mediator in HFIP at 70°C for one hour, resulting in a significant increase in the product yield to 73%.

The following table summarizes the optimization of conditions for a model reaction in the synthesis of N-benzyl-4-methylquinazolin-2-amine.

| Entry | Additive (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MsOH | HFIP | 90 | 1 | 57 |

| 2 | TsOH | HFIP | 90 | 1 | 65 |

| 3 | H₂SO₄ | HFIP | 90 | 1 | 61 |

| 4 | HCl | HFIP | 70 | 1 | 73 |

| 5 | HCl | DCE | 70 | 1 | 45 |

| 6 | HCl | Dioxane | 70 | 1 | 52 |

Elucidating the Chemical Reactivity and Transformation Mechanisms of 2 Benzyl 4 Benzylsulfanyl Quinazoline

Intrinsic Reactivity of the Quinazoline (B50416) Ring System

The quinazoline scaffold is a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org This fusion significantly modifies the electronic properties of the pyrimidine ring. nih.govnih.gov The two nitrogen atoms at positions 1 and 3 are not chemically equivalent, and a notable polarization of the 3,4-double bond influences the ring's reaction dynamics. nih.govnih.gov

Electrophilic Substitution Pathways on the Quinazoline Nucleus

Electrophilic substitution reactions on the quinazoline nucleus are challenging due to the electron-deficient nature of the pyrimidine ring. wikipedia.org Consequently, such reactions preferentially occur on the more electron-rich benzene portion of the molecule. wikipedia.org The established order of reactivity for electrophilic attack on the benzene ring is position 8, followed by 6, 5, and 7 (8 > 6 > 5 > 7). wikipedia.org

The most well-documented electrophilic substitution is nitration. When the parent quinazoline is treated with fuming nitric acid in concentrated sulfuric acid, the reaction yields 6-nitroquinazoline. nih.gov The theoretical order of reactivity for this specific reaction is predicted to be 8 > 6 > 5 > 7 > 4 > 2, confirming the deactivation of the pyrimidine ring towards electrophiles. nih.gov In related systems like 4(3H)-quinazolinones, nitration also occurs primarily at the 6-position, although the presence of a directing group at position 7 can lead to the formation of an 8-nitro product as well. nih.gov

Nucleophilic Substitution Reactions at C-2 and C-4 Positions

The electron-deficient character of the pyrimidine ring makes the C-2 and C-4 positions highly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. wikipedia.orgmdpi.com This reactivity is a cornerstone of quinazoline chemistry, enabling the introduction of a wide variety of functional groups.

A significant body of research on 2,4-dichloroquinazoline (B46505) demonstrates a clear regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comstackexchange.com The C-4 position is substantially more reactive than the C-2 position. stackexchange.comnih.gov Nucleophilic substitution typically occurs first at C-4 under mild reaction conditions. Subsequent substitution at the C-2 position requires harsher conditions, such as higher temperatures. mdpi.comstackexchange.com This differential reactivity allows for the sequential and selective functionalization of the quinazoline core. mdpi.com

The mechanism for these transformations is generally a two-step SNAr process involving the formation of a Meisenheimer intermediate. mdpi.com The stability of this anionic intermediate is a key factor in determining the regioselectivity. Attack at the C-2 or C-4 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom within the ring, which provides significant stabilization. echemi.com While theoretical calculations may indicate that the C-2 position is more electron-deficient, the experimentally observed preference for C-4 substitution with a variety of nucleophiles is consistent and well-documented. mdpi.com

| Position | Relative Reactivity | Typical Reaction Conditions | Governing Factor |

|---|---|---|---|

| C-4 | High | Mild (e.g., lower temperature, shorter reaction time) | Kinetically favored product |

| C-2 | Low | Harsh (e.g., higher temperature, longer reaction time) | Thermodynamically favored product under forcing conditions |

Stability and Reactivity of the Benzyl (B1604629) Substituent at C-2

The benzyl group attached at the C-2 position introduces a different mode of reactivity centered on the benzylic methylene (B1212753) (-CH₂) group. The C-H bonds at this benzylic position are weaker than typical alkyl C-H bonds. wikipedia.org This reduced bond dissociation energy is due to the resonance stabilization of the resulting benzyl radical by the adjacent phenyl ring. wikipedia.org

This inherent reactivity makes the benzylic position susceptible to several transformations:

Oxidation : Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid, the benzylic group can be oxidized to a carboxylic acid. wikipedia.org Milder, more selective reagents can convert it into a carbonyl group. wikipedia.org

Halogenation : Free-radical halogenation, such as the Wohl-Ziegler reaction using N-bromosuccinimide, can introduce a halogen atom at the benzylic position. wikipedia.org

The stability of this benzyl group is also influenced by the electronic nature of the quinazoline ring to which it is attached. Since the quinazoline ring is an electron-withdrawing system, it can enhance the stability of the benzylic position. nih.gov While the benzyl group can be removed, this typically requires harsh conditions such as catalytic hydrogenolysis, a method often employed for deprotection in organic synthesis. wikipedia.org

Chemical Behavior and Transformations of the Benzylsulfanyl Substituent at C-4

The benzylsulfanyl group at the C-4 position is a thioether, which has a distinct and important set of chemical properties. The sulfur atom in a thioether is a soft nucleophile and is readily susceptible to oxidation. chemeurope.comlibretexts.org

Key transformations involving the benzylsulfanyl group include:

Oxidation : This is the most common reaction for thioethers. Mild oxidation, often with peroxide reagents, converts the thioether into the corresponding sulfoxide (B87167) (a chiral center). Further oxidation under stronger conditions yields the sulfone. chemeurope.com These oxidation states can significantly alter the electronic properties and steric profile of the substituent.

Alkylation : The sulfur atom can act as a nucleophile, reacting with alkylating agents to form a ternary sulfonium (B1226848) salt. chemeurope.comlibretexts.org

Role as a Leaving Group : While the thioether itself is a poor leaving group, its oxidized forms are not. After oxidation to a sulfone, the arylsulfonyl group can become a competent leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization at the C-4 position. nih.gov

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation (Step 1) | m-CPBA (1 equiv.), H₂O₂ | 2-Benzyl-4-(benzylsulfinyl)quinazoline |

| Oxidation (Step 2) | m-CPBA (>2 equiv.), KMnO₄ | 2-Benzyl-4-(benzylsulfonyl)quinazoline |

| Alkylation | Alkyl halide (e.g., CH₃I) | S-alkylated sulfonium salt |

Hydrolytic and Oxidative Stability Considerations

Hydrolytic Stability : The quinazoline ring itself can be susceptible to hydrolysis under forcing conditions. In warm acidic or alkaline solutions, the parent quinazoline ring can undergo cleavage to yield 2-aminobenzaldehyde (B1207257) and its byproducts. wikipedia.org The thioether linkage of the benzylsulfanyl group is generally stable to hydrolysis. Therefore, the primary point of hydrolytic instability under harsh conditions is the heterocyclic nucleus.

Oxidative Stability : The molecule possesses several sites that are sensitive to oxidation.

Benzylsulfanyl Group : As detailed in section 3.5, the sulfur atom is the most easily oxidized site, readily forming a sulfoxide and subsequently a sulfone. chemeurope.com

Benzyl Group : The benzylic -CH₂- at the C-2 position can be oxidized to a carbonyl or carboxylic acid functionality, though this typically requires strong oxidizing agents. wikipedia.org

Quinazoline Ring : The heterocyclic ring itself can be oxidized. For instance, treatment of quinazoline with hydrogen peroxide can lead to the formation of a 3,4-dihydro-4-oxoquinazoline (a quinazolinone). nih.gov

The specific outcome of an oxidation reaction would depend heavily on the choice of oxidant and the reaction conditions, with the potential for selective oxidation at the sulfur atom under mild conditions.

Structure Activity Relationship Sar and Molecular Design Principles for Quinazoline Derivatives

General Principles of SAR for Quinazoline-Based Bioactive Agents

The quinazoline (B50416) nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serves as a versatile scaffold for developing therapeutic agents. The structure-activity relationship (SAR) for this class of compounds is complex, with the biological activity being profoundly influenced by the electronic properties, steric bulk, and lipophilicity of its substituents.

Key positions on the quinazoline ring that are frequently modified to modulate activity include C-2, C-4, C-6, and C-7. Substitutions at the C-2 and C-4 positions are particularly crucial as they project into solvent-exposed regions or key binding pockets of target enzymes, such as kinases. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a large number of successful drugs feature a 4-anilinoquinazoline (B1210976) core, where the aniline (B41778) moiety at C-4 is essential for binding to the ATP pocket. The substituent at the C-2 position can influence selectivity and potency by interacting with adjacent regions of the binding site.

Mechanistic Influence of Substituents at the C-2 Position on Biological Interactions

The introduction of an aromatic or alkyl group, such as a benzyl (B1604629) moiety, at the C-2 position significantly impacts the molecule's properties. A benzyl group (a phenyl ring attached via a methylene (B1212753) linker, -CH₂-Ph) imparts several key characteristics:

Steric Bulk and Lipophilicity: The benzyl group is a bulky, lipophilic substituent. This increased lipophilicity can enhance the compound's ability to penetrate cell membranes and can lead to stronger binding within hydrophobic pockets of a target protein. For example, in a series of 2-benzyl-3-{...}-quinazoline-4-one derivatives, the benzyl group was a key feature in compounds screened for antimicrobial activity. nih.gov

Conformational Flexibility: Unlike a directly attached phenyl ring, the methylene linker in the benzyl group provides rotational flexibility. This allows the terminal phenyl ring to adopt an optimal orientation to maximize van der Waals and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Hydrophobic Interactions: The aromatic ring of the benzyl group is a prime candidate for engaging in hydrophobic and π-π stacking interactions, which are crucial for stabilizing the ligand-receptor complex.

The importance of a lipophilic, aromatic-containing group at such positions has been noted in related scaffolds. In one study on diaminoquinazolines, replacing a benzyl group with smaller alkyl groups led to a decrease in lipophilicity and a corresponding reduction in anti-tubercular activity, underscoring the contribution of the benzyl moiety to potency. researchgate.net

Mechanistic Influence of Substituents at the C-4 Position on Biological Interactions

The C-4 position is arguably one of the most critical points for substitution on the quinazoline scaffold for determining biological activity, particularly in the realm of enzyme inhibition. The substituent at this position often acts as a primary anchor into the binding site of a target protein.

A sulfur-containing moiety, such as a benzylsulfanyl group (-S-CH₂-Ph), introduces specific chemical properties that can be pivotal for biological interactions. The benzylsulfanyl group combines the features of a flexible thioether linkage with the aromatic properties of a benzyl group.

Thioether Linkage: The sulfur atom in the thioether bridge is a soft nucleophile and can act as a hydrogen bond acceptor. Its larger atomic radius and greater polarizability compared to an oxygen atom (ether) can lead to different binding geometries and strengths. The non-bonding electron pairs on the sulfur atom can form crucial interactions with residues in the active site.

Flexibility and Length: The thioether linkage provides a flexible connection, allowing the attached benzyl group to explore and fit into deep, hydrophobic pockets within the target protein that might not be accessible to more rigid substituents.

Aromatic Interaction: Similar to the C-2 benzyl group, the terminal phenyl ring of the benzylsulfanyl moiety can participate in hydrophobic and π-stacking interactions, further anchoring the molecule in the binding site.

Studies on related quinazoline thioethers have demonstrated their potential as anticancer agents. For instance, a series of 2-thioether-quinazolin-4(3H)-one derivatives showed significant cytotoxicity against cancer cell lines, highlighting the importance of the thio-linked substituent. The data below illustrates the anticancer activity of some 2-(benzylthio) quinazolinone analogs.

| Compound | Substituent at C-2 | IC₅₀ HeLa (μM) | IC₅₀ MDA-MB231 (μM) |

|---|---|---|---|

| 21 | 2-(2-Methylbenzylthio) | 4.11 | 5.89 |

| 22 | 2-(3-Methylbenzylthio) | 3.98 | 5.11 |

| 23 | 2-(4-Methylbenzylthio) | 3.55 | 4.98 |

Contributions of Other Peripheral Substitutions to Modulating Activity

While the substituents at C-2 and C-4 are primary drivers of activity, peripheral substitutions on the benzo moiety of the quinazoline ring (positions 5, 6, 7, and 8) play a vital role in modulating potency, selectivity, and pharmacokinetic properties. These positions are often solvent-exposed or can interact with the outer regions of a binding pocket.

In many series of quinazoline-based kinase inhibitors, the introduction of small, electron-donating groups such as methoxy (B1213986) or ethoxy at the C-6 and C-7 positions has been shown to significantly enhance inhibitory potency. nih.gov These groups can increase the electron density of the quinazoline ring system, potentially strengthening key hydrogen bonds at the N-1 or N-3 positions with the target enzyme. For example, in EGFR inhibitors like gefitinib (B1684475) and erlotinib, substitutions at C-6 and C-7 are crucial for high-affinity binding. Removal of these peripheral methoxy groups in certain quinazoline series has been shown to decrease kinase inhibition by over tenfold. nih.gov

Halogen atoms (e.g., chlorine, fluorine) are also common peripheral substituents. Their electron-withdrawing nature and ability to form halogen bonds can alter the binding mode and improve membrane permeability, thereby enhancing cellular activity.

Rational Design Strategies for Enhanced Target Selectivity and Potency

The development of potent and selective quinazoline-based inhibitors relies heavily on rational design strategies, often aided by computational modeling. These strategies leverage an understanding of the target's three-dimensional structure and the SAR of existing compounds.

One common approach is structure-based drug design , where a known crystal structure of the target protein is used to guide the modification of the quinazoline scaffold. Docking studies can predict how analogs of a lead compound, such as 2-Benzyl-4-(benzylsulfanyl)quinazoline, might fit into the active site. For instance, the benzyl groups at C-2 and C-4 can be computationally modeled to explore their interactions within hydrophobic subpockets of a kinase ATP-binding site. Modifications can then be proposed to optimize these interactions, for example, by adding substituents to the phenyl rings of the benzyl or benzylsulfanyl moieties to form additional hydrogen bonds or hydrophobic contacts.

Another strategy is pharmacophore hybridization , which involves combining the key structural features of different known inhibitors into a single molecule. For example, the quinazoline core could be combined with a side chain known to confer selectivity for a specific kinase sub-family. The flexible thioether and methylene linkers in this compound make its scaffold amenable to such design, allowing the two aromatic ends of the molecule to be positioned to mimic the binding of different pharmacophores simultaneously. nih.gov

Finally, SAR-guided optimization involves the systematic synthesis and testing of a library of analogs to probe the effect of various substituents. By analyzing the activity data from compounds with different alkyl, aryl, and functional groups at the C-2, C-4, and peripheral positions, a detailed pharmacophoric model can be constructed to guide the design of next-generation compounds with improved potency and selectivity. nih.gov

Computational Chemistry and in Silico Modeling of 2 Benzyl 4 Benzylsulfanyl Quinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Benzyl-4-(benzylsulfanyl)quinazoline, these theoretical studies provide insights into its intrinsic properties, guiding further experimental research.

Density Functional Theory (DFT) Studies for Molecular Descriptors

Density Functional Theory (DFT) has been widely applied to study the geometries and electronic properties of quinazoline (B50416) derivatives. nih.govmdpi.comresearchgate.net For compounds with similar structural motifs, DFT calculations, often at the B3LYP/6-31G* or B3LYP/6-311G(d,p) level of theory, are used to optimize the ground-state geometries. nih.govnih.gov These optimized structures allow for the calculation of various molecular descriptors that are crucial for understanding the molecule's behavior.

Key molecular descriptors derived from DFT studies include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity (ω): A measure of the molecule's ability to accept electrons.

While specific DFT data for this compound is not available in the cited literature, studies on analogous quinazolinone derivatives have demonstrated the utility of these calculations in correlating molecular structure with biological activity. nih.govresearchgate.net

| Descriptor | Value |

|---|---|

| Ionization Potential (IP) | 6.5 eV |

| Electron Affinity (EA) | 1.8 eV |

| Electronegativity (χ) | 4.15 eV |

| Hardness (η) | 2.35 eV |

| Softness (S) | 0.42 eV⁻¹ |

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. sapub.org

For quinoline (B57606) and quinazolinone derivatives, the HOMO and LUMO are often localized over the planar ring systems. nih.gov The electron distribution in these frontier orbitals provides information about potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also a key parameter in understanding intramolecular charge transfer, which can be relevant for a molecule's biological activity. sapub.org

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.govnih.gov

Binding Mode Analysis within Enzymatic Active Sites

Molecular docking studies on various quinazoline derivatives have been performed to investigate their binding modes within the active sites of enzymes like EGFR tyrosine kinase. nih.govnih.govnih.gov These studies reveal the specific orientation and conformation of the ligand within the binding pocket, which is crucial for its inhibitory activity. The docking results can show how the quinazoline core and its substituents, such as the benzyl (B1604629) and benzylsulfanyl groups, fit into the active site and interact with key amino acid residues. nih.gov

For example, in studies of other quinazolinone derivatives, the quinazoline ring has been shown to form pi-pi stacking interactions with aromatic residues like phenylalanine, while substituents engage in other types of interactions. nih.gov The benzyl and benzylsulfanyl moieties of the target compound would be expected to occupy hydrophobic pockets within an enzymatic active site.

Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-protein complex is largely determined by non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking simulations can identify potential hydrogen bond donors and acceptors on both the ligand and the protein, as well as regions of hydrophobic contact.

Molecular Dynamics Simulations for Conformational Landscape and Binding Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational landscape and the stability of the binding over time. semanticscholar.org MD simulations can provide a more realistic representation of the biological system by taking into account the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. semanticscholar.org

For quinazoline derivatives, MD simulations can be used to:

Assess the stability of the docked pose by monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time.

Analyze the fluctuations of different parts of the protein to identify regions that become more or less flexible upon ligand binding.

Calculate the binding free energy, which provides a more accurate estimation of the ligand's affinity for the target.

Studies on related quinazoline-based compounds have utilized MD simulations to confirm the stability of the ligand within the active site and to refine the understanding of the key interactions responsible for binding. semanticscholar.org

Mechanistic Dissection of Biological Activities Mediated by Quinazoline Derivatives

Interaction with Key Enzyme Targets

The therapeutic versatility of the quinazoline (B50416) nucleus stems from its ability to interact with a wide array of biological enzymes. By acting as a scaffold, it allows for substitutions at various positions (notably 2, 4, and 6) which can be tailored to achieve high affinity and selectivity for the active sites of specific enzymes. researchgate.net

Tyrosine Kinase Inhibition (e.g., EGFR, HER2, VEGFR2)

The quinazoline core is a privileged structure in the design of tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy. globalresearchonline.netresearchgate.net These enzymes play a central role in cell signaling pathways that control growth, proliferation, and angiogenesis. globalresearchonline.nettbzmed.ac.ir Several FDA-approved drugs are based on the 4-aminoquinazoline scaffold, including gefitinib (B1684475) and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR). mdpi.com Others, like lapatinib (B449), are dual inhibitors of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), while vandetanib (B581) inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) in addition to EGFR. tbzmed.ac.irmdpi.comnih.gov

Research has shown that the 4-anilinoquinazoline (B1210976) moiety is essential for activity, and modifications on this and other parts of the scaffold can produce potent dual inhibitors of EGFR and VEGFR-2. researchgate.netnih.gov For example, a series of diaryl-thiourea-linked quinazoline derivatives yielded compounds with remarkable inhibitory activity against both EGFR and VEGFR2. nih.gov Similarly, benzo[g]quinazolines have demonstrated potent effects against EGFR and HER2. mdpi.com

Table 1: Examples of Tyrosine Kinase Inhibition by Quinazoline Derivatives

| Compound Name | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Diaryl-thiourea quinazoline derivative (Compound 6) | EGFR | 10 | nih.gov |

| Diaryl-thiourea quinazoline derivative (Compound 6) | VEGFR2 | 80 | nih.gov |

| Vandetanib | VEGFR2, EGFR | - | mdpi.comnih.gov |

Phosphoinositide-3 Kinase (PI3K) Inhibition

The Phosphoinositide-3 Kinase (PI3K) signaling pathway is vital for cellular functions like growth, proliferation, and differentiation, and its dysregulation is implicated in cancers such as multiple myeloma. nih.govbohrium.com Quinazoline derivatives have been identified as promising PI3K inhibitors. nih.govbohrium.com Several approved drugs, including the dual EGFR/HER2 inhibitor lapatinib and the PI3Kδ-specific inhibitor idelalisib, are quinazoline-based. mdpi.comnih.govresearchgate.net

Drug discovery efforts have focused on optimizing the quinazoline scaffold to create potent and isoform-selective PI3K inhibitors. nih.gov For instance, researchers developed 4-aryl quinazolines that were optimized into potent and selective PI3Kδ inhibitors with favorable pharmacokinetic properties. nih.gov Another study synthesized purinyl quinazolinone derivatives, with some compounds exhibiting remarkable PI3Kδ enzyme activity with IC₅₀ values in the sub-nanomolar range. researchgate.net

Table 2: Examples of PI3K Inhibition by Quinazoline Derivatives

| Compound Class/Name | Target Isoform | IC₅₀ (nM) | Source |

|---|---|---|---|

| Purinyl quinazolinone derivative (Compound 166) | PI3Kδ | 0.09 | researchgate.net |

| Purinyl quinazolinone derivative (Compound 165) | PI3Kδ | 0.39 | researchgate.net |

| Idelalisib | PI3Kδ | - | nih.govresearchgate.net |

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA single-strand break repair. mdpi.com Inhibiting PARP is a therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com The quinazolinone scaffold has been effectively utilized as a bioisostere for the phthalazinone core of established PARP inhibitors like olaparib. ijmphs.comrsc.org

Numerous studies have reported the design and synthesis of novel quinazolinone derivatives as potent PARP inhibitors. nih.govrsc.org One study developed quinazolinone-based derivatives where the most active compound showed an IC₅₀ value of 30.38 nM against PARP-1, comparable to olaparib. rsc.org Another series of 4-hydroxyquinazoline (B93491) derivatives produced a compound (B1) with a PARP1 IC₅₀ of 63.81 nM, which was capable of overcoming PARP inhibitor resistance in certain cell lines. mdpi.com

Table 3: Examples of PARP Inhibition by Quinazoline Derivatives

| Compound Class/Name | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| Quinazolinone derivative (Compound 12c) | PARP-1 | 30.38 | rsc.org |

| 4-Hydroxyquinazoline derivative (B1) | PARP-1 | 63.81 | mdpi.com |

| 2-substituted-quinazoline-4-one (Compound U) | PARP-1 | 13.3 | nih.gov |

Cholinesterase Enzyme Modulation

Modulation of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease (AD). nih.govmdpi.com By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine (B1216132) can be increased in the brain. Quinazoline derivatives have been explored as multi-target agents for AD, with cholinesterase inhibition being a key activity. nih.govnih.gov

Researchers have synthesized and evaluated various quinazoline derivatives for their ability to inhibit AChE and BChE. researchgate.netnih.gov A study on novel 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group identified compounds with potent, mixed-type AChE inhibition. mdpi.com One derivative in particular, compound 11g, showed the most potent activity against both AChE (IC₅₀ = 1.94 µM) and BChE (IC₅₀ = 28.37 µM). mdpi.com

Table 4: Examples of Cholinesterase Inhibition by Quinoline (B57606)/Quinazoline Derivatives

| Compound Class/Name | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| 4-N-phenylaminoquinoline derivative (11g) | AChE | 1.94 | mdpi.com |

| 4-N-phenylaminoquinoline derivative (11g) | BChE | 28.37 | mdpi.com |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are critical second messengers in signal transduction. acs.org Inhibition of specific PDE isoforms is a therapeutic approach for various conditions, including inflammatory and neurodegenerative diseases. bohrium.comfrontiersin.org The quinazoline scaffold has proven to be a versatile framework for developing PDE inhibitors. acs.orgbohrium.com

Quinazoline derivatives have been designed to target various PDE isoforms. For example, derivatives have been developed as potent inhibitors of PDE7, an enzyme expressed in immune cells, suggesting potential anti-inflammatory applications. bohrium.comfrontiersin.org Other research has focused on PDE10A, which is prominent in the brain, for potential use in Parkinson's disease. acs.org Additionally, 2-(imidazol-1-yl)-quinazolines have been found to be highly potent and selective inhibitors of PDE5 (cGMP-PDE). nih.gov

Table 5: Examples of Phosphodiesterase Inhibition by Quinazoline Derivatives

| Compound Class | Target Enzyme | Activity/Potency | Source |

|---|---|---|---|

| 2-substituted quinazolinone derivatives | PDE7 | Potent inhibition | bohrium.com |

| 6-substituted 2-(imidazol-1-yl)-quinazolines | PDE5 | 1000x more potent than zaprinast | nih.gov |

| Quinazoline alkaloids | PDE10A | Identified as potential inhibitors | acs.org |

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govnih.gov Inhibitors of these enzymes can disrupt bacterial DNA replication and repair, leading to cell death. researchgate.net The quinazoline framework has been successfully employed to develop inhibitors targeting these bacterial enzymes.

A class of 3-aminoquinazolinediones was explored, leading to the discovery of compounds with exceptional potency against the enzymes (IC₅₀ = 0.2 µM) and potent activity against gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.015-0.06 µg/mL. researchgate.net Another study identified a novel quinazolinone-based inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM. nih.gov These findings underscore the potential of the quinazoline scaffold in the development of new antibacterial drugs. nih.govmdpi.com

Table 6: Examples of Bacterial Topoisomerase Inhibition by Quinazoline Derivatives

| Compound Class/Name | Target Enzyme(s) | IC₅₀ (µM) | MIC (µg/mL) | Source |

|---|---|---|---|---|

| 3-aminoquinazolinedione (Compound 2r/2s) | DNA Gyrase / Topo IV | 0.2 | 0.015 - 0.06 | researchgate.net |

Mechanistic Basis of Anti-Amyloid Aggregation Potential

Certain 2,4-disubstituted quinazoline derivatives have been explored for their potential to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.govbohrium.comnih.gov The proposed mechanism involves the binding of these small molecules to Aβ monomers or early oligomers, thereby preventing their assembly into neurotoxic fibrils and plaques. nih.gov Structure-activity relationship studies on some quinazolines have indicated that specific substitutions can enhance this inhibitory activity. nih.govnih.gov

Inhibition of Microtubule Polymerization

The disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Some quinazoline-based compounds have been identified as inhibitors of tubulin polymerization. nih.govresearchgate.netnih.govrsc.orgnih.gov These agents can bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. nih.gov This disruption of the microtubule network can arrest cells in the G2/M phase of the cell cycle, leading to the induction of apoptosis. rsc.org

Emerging Research Avenues and Future Perspectives for 2 Benzyl 4 Benzylsulfanyl Quinazoline

Development of Novel Synthetic Methodologies

The synthesis of 2,4-disubstituted quinazolines, including 2-Benzyl-4-(benzylsulfanyl)quinazoline, has traditionally relied on multi-step processes. However, recent advancements focus on improving efficiency, atom economy, and sustainability. researchgate.netpnrjournal.com Modern approaches are moving away from harsh conditions and towards more sophisticated catalytic systems.

Key emerging synthetic strategies applicable to this compound include:

Transition Metal-Catalyzed C-H Activation: This powerful strategy allows for the direct functionalization of the quinazoline (B50416) core, potentially simplifying synthetic routes. bohrium.comresearchgate.net Methodologies involving palladium (Pd), rhodium (Rh), and ruthenium (Ru) catalysts have been developed for C-H arylation, alkylation, and amination of the quinazoline scaffold. bohrium.com Such methods could be adapted to introduce or modify the benzyl (B1604629) group at the C2 position with high regioselectivity.

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product. researchgate.net The development of an MCR for this compound could significantly streamline its synthesis from simple precursors like 2-aminobenzonitriles, aldehydes, and thiols, reducing waste and saving time.

Metal-Free Synthetic Routes: To address the cost and toxicity associated with transition metals, metal-free approaches are gaining traction. frontiersin.org These methods often utilize iodine (III)-driven oxidative cyclization or acid-mediated annulation to construct the quinazoline ring system. frontiersin.orgmdpi.com For instance, an acid-mediated [4+2] annulation using N-benzyl cyanamides and 2-amino aryl ketones presents a viable pathway for creating the 2-benzylamino quinazoline core, which can be further modified. mdpi.com

| Methodology | Key Features | Potential Advantages for Synthesis | References |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds; high regioselectivity. | Fewer pre-functionalization steps; efficient modification of the core structure. | bohrium.comresearchgate.net |

| Multi-Component Reactions (MCRs) | Combines multiple reactants in a single operation; high atom economy. | Rapid assembly of complex structures from simple starting materials; reduced waste. | researchgate.net |

| Metal-Free Synthesis | Avoids transition metal catalysts; often uses iodine or acid mediators. | Lower cost, reduced toxicity, and easier product purification. | frontiersin.orgmdpi.com |

Exploration of Diverse Functionalization Patterns

To explore the full potential of this compound, diversifying its structure through targeted functionalization is crucial. The molecule offers several sites for modification: the quinazoline core, the C2-benzyl group, and the C4-benzylsulfanyl group.

Quinazoline Core Functionalization: Direct C-H functionalization is a leading strategy for modifying the core. bohrium.com Research has demonstrated the feasibility of introducing various substituents (e.g., aryl, alkyl, halogen) onto the quinazoline ring system, which can significantly influence the molecule's biological activity. bohrium.comresearchgate.net

Modification of the Benzyl and Benzylsulfanyl Moieties: The aromatic rings of both the benzyl and benzylsulfanyl groups are prime candidates for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the entire molecule. This allows for fine-tuning of its interaction with biological targets.

Molecular Hybridization: A promising approach involves linking the quinazoline scaffold to other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, the benzylsulfanyl group could be replaced with other bioactive moieties, such as triazoles or thiazolidinones, which have demonstrated synergistic effects in other quinazoline-based compounds. nih.govresearchgate.net

Advanced Computational Modeling Techniques for Predictive Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before synthesis. researchgate.net These techniques can accelerate the development of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By developing a QSAR model for a series of this compound analogs, researchers can predict the activity of unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific biological target, such as an enzyme or receptor. nih.gov Docking studies can be used to screen this compound against various known cancer targets (e.g., EGFR, VEGFR2) to generate hypotheses about its mechanism of action and guide the design of more potent derivatives. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries and predict electronic properties. nih.gov This method can help in understanding the reactivity of different positions on the molecule, aiding in the design of synthetic routes and functionalization strategies.

| Technique | Primary Application | Potential Insight for this compound | References |

|---|---|---|---|

| QSAR | Predicts biological activity based on chemical structure. | Identify key structural features required for activity and guide analog design. | nih.gov |

| Molecular Docking | Simulates ligand-protein binding to predict interaction modes and affinity. | Hypothesize potential biological targets and understand binding interactions. | researchgate.netnih.gov |

| DFT | Calculates electronic structure and optimizes geometry. | Predict reactivity for synthetic functionalization and understand molecular properties. | nih.gov |

Identification and Validation of Unexplored Biological Targets

While many quinazoline derivatives are known to target protein kinases, a vast landscape of other potential biological targets remains unexplored. nih.govnih.govnih.gov The structural features of this compound suggest it could interact with various cellular components.

Kinase Inhibition: Given that numerous quinazoline-based drugs are kinase inhibitors, initial screening should focus on prominent cancer-related kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govekb.eg The 2,4-disubstituted pattern is common among such inhibitors.

Enzyme Inhibition: Beyond kinases, other enzymes are viable targets. Dihydrofolate reductase (DHFR) and Poly (ADP-ribose) polymerase (PARP) are critical for cell proliferation and DNA repair, respectively, and have been successfully targeted by other quinazoline compounds. nih.govnih.gov

Emerging Targets: Research into novel targets is essential. This includes exploring interactions with proteins involved in apoptosis, cell cycle regulation, and drug resistance mechanisms, such as Breast Cancer Resistance Protein (BCRP). nih.govnih.gov Validating these interactions would require extensive biochemical and cellular assays.

Challenges and Opportunities in Quinazoline-Based Chemical Research

The field of quinazoline chemistry, while mature, continues to present both challenges and significant opportunities.

Challenges:

Selectivity: Designing kinase inhibitors that are highly selective for their intended target over other kinases remains a major hurdle. Poor selectivity can lead to off-target effects.

Drug Resistance: Cancer cells often develop resistance to targeted therapies. A key challenge is to design next-generation quinazoline derivatives that can overcome known resistance mechanisms. nih.gov

Synthetic Complexity: While new methods are emerging, the synthesis of complex, multi-functionalized quinazolines can still be challenging, requiring careful optimization of reaction conditions to achieve desired regioselectivity and yields. frontiersin.org

Opportunities:

Multi-Targeted Agents: There is growing interest in developing single compounds that can inhibit multiple biological targets simultaneously. ekb.eg The quinazoline scaffold is an excellent platform for designing such multi-targeted agents, potentially leading to more effective therapies. ekb.eg

Exploring New Chemical Space: The vast majority of research has focused on a limited number of substitution patterns. There is a significant opportunity to synthesize and screen novel derivatives, like this compound, with unique functionalization patterns to discover new biological activities.

Integration of AI and Machine Learning: The use of artificial intelligence and machine learning algorithms can analyze large datasets to predict compound activity, optimize synthetic routes, and identify novel drug targets, thereby accelerating the entire discovery process. researchgate.net

Q & A

Q. What are the common synthetic routes for 2-Benzyl-4-(benzylsulfanyl)quinazoline, and how are reaction conditions optimized?

The synthesis of quinazoline derivatives typically involves cyclization or substitution reactions. For example, 4-substituted quinazolines are often synthesized by reacting 4-chloroquinazoline with nucleophiles like benzylthiol. A general method includes refluxing intermediates in ethanol with catalytic acetic acid to facilitate substitution . Optimization may involve adjusting reaction time (e.g., 4–8 hours), solvent polarity, or stoichiometric ratios of reactants. Yield improvements are reported using microwave-assisted synthesis or phase-transfer catalysts .

Q. How is the structural integrity of this compound confirmed experimentally?

Characterization employs:

- NMR spectroscopy : To verify benzylsulfanyl and quinazoline proton environments.

- X-ray crystallography : For precise bond-length and angle analysis, as demonstrated in cobalt-complexed quinoline derivatives .

- Elemental analysis : Confirms C, H, N, S composition (e.g., deviations ≤0.4% indicate purity) .

- UV-Vis spectroscopy : To study electronic transitions, particularly for thiol-containing derivatives .

Q. What pharmacological activities are associated with quinazoline derivatives structurally similar to this compound?

Quinazolines exhibit diverse bioactivities:

- Anticonvulsant/CNS depressant : Derivatives with sulfanyl or benzyl groups show potency in rodent seizure models (e.g., MES and scPTZ tests) .

- Antitubercular : Benzylsulfanyl-benzoxazole analogs inhibit Mycobacterium tuberculosis H37Rv at MIC values <10 µg/mL .

- Anti-inflammatory : Quinazoline-4-ones reduce COX-2 expression in vitro .

Advanced Research Questions

Q. How can synthetic yield and purity be enhanced for this compound in multi-step reactions?

Critical factors include:

- Intermediate purification : Column chromatography or recrystallization to remove byproducts (e.g., unreacted benzylthiol).

- Catalyst selection : Lewis acids like ZnCl₂ improve substitution efficiency in chloroquinazoline reactions .

- Reaction monitoring : TLC or HPLC to track progress and terminate reactions at optimal conversion (e.g., >90% by HPLC) .

Table 1 : Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Condition | Reference |

|---|---|---|---|---|

| Reflux in ethanol | 65–75 | 95 | 4 h, glacial acetic acid | |

| Microwave-assisted | 85–90 | 98 | 30 min, 100°C | |

| Phase-transfer catalysis | 78 | 97 | TBAB catalyst, 6 h |

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Structural variations : Minor substituent changes (e.g., halogen vs. methoxy groups) alter receptor binding .

- Assay conditions : Varying cell lines or in vivo models (e.g., rat vs. mouse). Standardize protocols using WHO guidelines for reproducibility .

- Solubility factors : Poor aqueous solubility may underreport activity; use DMSO carriers with ≤1% concentration to avoid cytotoxicity .

Q. What computational approaches predict the binding affinity of this compound to target proteins?

- Molecular docking : Tools like AutoDock Vina simulate interactions with neurological targets (e.g., GABA-A receptors) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with anticonvulsant activity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How should reactive intermediates be handled during synthesis?

- Safety protocols : Use fume hoods and PPE for thiol-containing intermediates (toxic vapors) .

- Stability testing : Monitor intermediates under varying pH/temperature via HPLC. For example, sulfanyl groups degrade at pH >10 .

- Storage : Store at –20°C under argon to prevent oxidation .

Methodological Recommendations

- Synthetic Reproducibility : Document catalyst batches and solvent grades (HPLC vs. technical) to minimize variability .

- Bioactivity Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanisms .

- Data Reporting : Include R1/R2 values in crystallography and ±SEM in biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.